2-(2-fluoro-4-methylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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Overview
Description
2-(2-fluoro-4-methylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is an aryl MIDA (N-methyliminodiacetic acid) boronate. This compound is a MIDA-protected boronate ester, which is commonly used in Suzuki-Miyaura cross-coupling reactions . The protection provided by the MIDA group enhances the stability of the boronic acid, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoro-4-methylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 2-fluoro-4-methylphenylboronic acid with N-methyliminodiacetic acid (MIDA) under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluoro-4-methylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are typically mild, making it suitable for a wide range of functional groups.
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), aryl or vinyl halide.
Major Products
The major products of the Suzuki-Miyaura cross-coupling reactions involving this compound are biaryl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(2-fluoro-4-methylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions
Biology: Employed in the development of biologically active compounds, including potential drug candidates.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(2-fluoro-4-methylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-formylphenylboronic acid: Another boronic acid derivative used in organic synthesis.
4-fluorophenylboronic acid neopentylglycol ester: A boronic ester with similar applications in cross-coupling reactions.
3,5-dibromophenylboronic acid: A boronic acid used in Suzuki-Miyaura reactions.
Uniqueness
2-(2-fluoro-4-methylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its MIDA protection, which enhances its stability and makes it suitable for iterative cross-coupling reactions. This stability allows for more efficient synthesis of complex molecules, particularly in pharmaceutical and material science applications .
Properties
IUPAC Name |
2-(2-fluoro-4-methylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BFNO4/c1-8-3-4-9(10(14)5-8)13-18-11(16)6-15(2)7-12(17)19-13/h3-5H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIYXIBAIMFIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=C(C=C2)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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